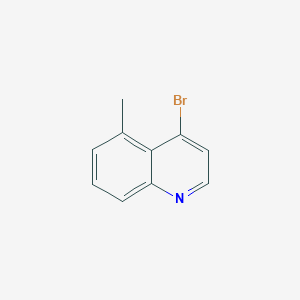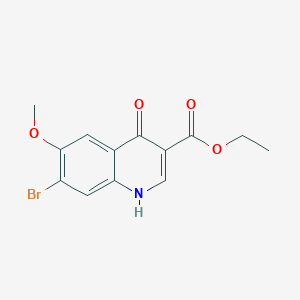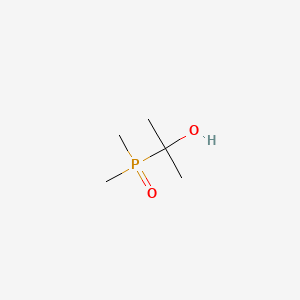
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of an azetidine ring, a pyrimidine ring, and two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride typically involves the reaction of azetidine derivatives with pyrimidine precursors under controlled conditions. One common method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . The reaction conditions often include the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve the desired product .
Industrial Production Methods
For industrial-scale production, green and cost-effective synthetic methods are preferred. These methods often employ commercially available and low-cost starting materials, such as benzylamine, and utilize industry-oriented reactions like green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced pyrimidine compounds.
Scientific Research Applications
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride include:
- N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
- N-(3-azetidinyl)-2-pyrimidinamine dihydrochloride
- N-azetidin-3-ylpyridin-2-amine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14Cl2N4 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N4.2ClH/c1-6-10-3-2-8(11-6)12-7-4-9-5-7;;/h2-3,7,9H,4-5H2,1H3,(H,10,11,12);2*1H |
InChI Key |
HRHUWWHLHAWAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)


![[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)
![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)


![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)

